molecular formula C5H4ClN3O4 B15219535 Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B15219535
M. Wt: 205.55 g/mol
InChI Key: JOKPCCBPOZMSKJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-methylpyrazole with sodium nitrite to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using cuprous chloride or another suitable chlorinating agent to yield 4-chloro-3-methyl-4-nitro-1H-pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-1-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C5H4ClN3O4

Molecular Weight

205.55 g/mol

IUPAC Name

methyl 4-chloro-1-nitropyrazole-3-carboxylate

InChI

InChI=1S/C5H4ClN3O4/c1-13-5(10)4-3(6)2-8(7-4)9(11)12/h2H,1H3

InChI Key

JOKPCCBPOZMSKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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